

Comparison Guide: 1-(4-chlorophenyl)-2-methylpiperazine Reference Standard Purity Assessment

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Compound of Interest

Compound Name:	1-(4-chlorophenyl)-2-methylpiperazine
CAS No.:	55117-80-1
Cat. No.:	B1616628

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Executive Summary

1-(4-chlorophenyl)-2-methylpiperazine is a critical pharmacophore found in various serotonin receptor agonists (e.g., 5-HT_{2C} modulators like Lorcaserin) and antihistamines. As a reference standard, its purity is non-negotiable; however, its characterization presents specific challenges:

- **Basic Nitrogen Tailing:** The secondary amine causes severe peak tailing on traditional C18 columns due to silanol interactions.
- **Stereochemistry:** The methyl group at the C2 position creates a chiral center.^[1] Achiral HPLC cannot distinguish the (R) and (S) enantiomers, rendering it insufficient for full characterization.
- **Salt Stoichiometry:** It is frequently isolated as a hydrochloride or fumarate salt. Conventional HPLC-UV determines chromatographic purity but fails to quantify the counter-ion mass,

leading to assay errors.

This guide compares the three pillars of purity assessment required for a "Primary Reference Standard" grade: RP-UHPLC (Chemical Purity), Chiral LC (Stereochemical Purity), and qNMR (Absolute Assay).

Comparative Analysis of Analytical Techniques

For a reference standard, "purity" is a composite attribute. Relying on a single technique is a critical failure mode.

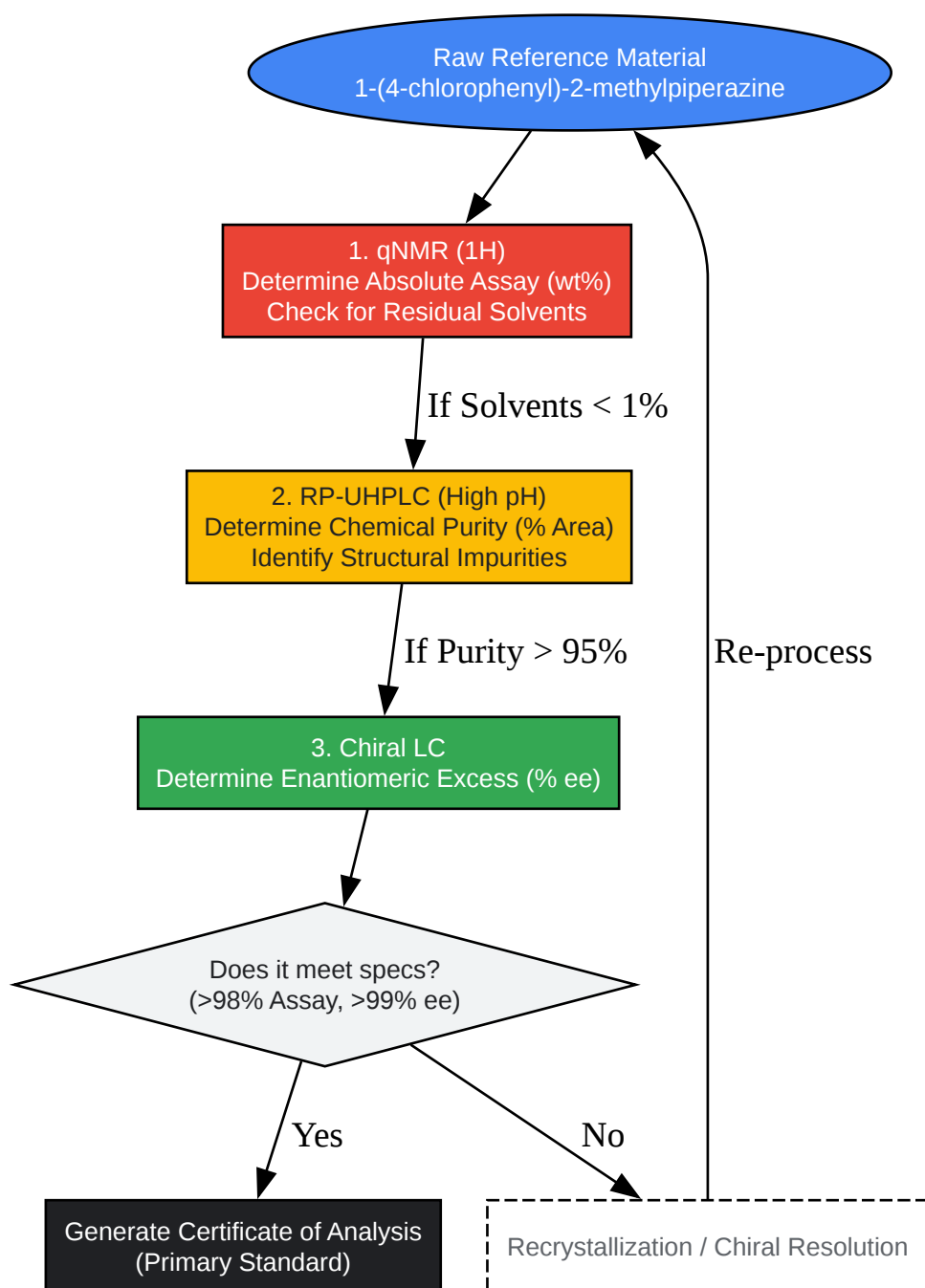
Table 1: Performance Matrix of Purity Assessment

Methods

Feature	RP-UHPLC (UV/MS)	qNMR (¹ H)	Chiral LC (UV)
Primary Objective	Impurity Profiling (Related Substances)	Absolute Content (Assay % w/w)	Enantiomeric Excess (% ee)
Specificity	High (Separates structural isomers)	High (Distinct chemical shifts)	High (Separates enantiomers)
LOD/Sensitivity	Excellent (< 0.05%)	Moderate (~0.5-1.0%)	Good (< 0.1%)
Sample Requirement	Low (< 1 mg)	High (~10-20 mg)	Low (< 1 mg)
Blind Spots	Inorganic salts, residual solvents, moisture	Overlapping signals (rare)	Achiral impurities, counter-ions
"Senior Scientist" Verdict	Mandatory for defining the impurity profile.	Gold Standard for defining the "As Is" potency.	Mandatory for confirming stereochemistry.

Strategic Workflow Visualization

The following diagram outlines the logical flow for qualifying the reference standard. Note the feedback loops: if Chiral LC fails, the material must be re-crystallized, not just re-analyzed.



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Caption: Integrated workflow for Reference Standard Qualification. Note that qNMR is placed first to rule out wet/solvent-heavy samples before wasting time on chromatography.

Experimental Protocols (Field-Proven)

Protocol A: Chemical Purity by High-pH RP-UHPLC

Why this works: Piperazines are basic (

). At low pH (formic acid), they are fully protonated and interact with residual silanols on the column, causing tailing. By using a High pH (pH 10) mobile phase, we keep the amine neutral, resulting in sharp, symmetrical peaks and higher sensitivity.

- Instrument: UHPLC System with PDA (200-400 nm) and QDa/MS (optional for ID).
- Column: Waters XBridge BEH C18 XP, 2.5 μ m, 2.1 x 100 mm (or equivalent high-pH stable hybrid column).
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonium Hydroxide).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 8.0 min: 95% B
 - 10.0 min: 95% B
- Flow Rate: 0.4 mL/min.
- Detection: UV @ 240 nm (max absorbance for chlorophenyl) and 210 nm (impurities).
- System Suitability Requirement: Tailing Factor () < 1.5.

Protocol B: Enantiomeric Purity by Chiral LC

Why this works: The 2-methyl group creates steric hindrance that interacts differentially with polysaccharide-based stationary phases.

- Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 μ m.
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
 - Note: Diethylamine (DEA) is critical to sharpen the basic amine peaks.
- Mode: Isocratic.
- Flow Rate: 1.0 mL/min.[2]
- Temperature: 25°C.
- Calculation:

Protocol C: Absolute Assay by qNMR

Why this works: HPLC only tells you the ratio of UV-absorbing components. It ignores water, inorganic salts (NaCl), and non-UV active impurities. qNMR counts protons directly.[3]

- Solvent: DMSO-

(Universal solubility for piperazine salts).
- Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.
 - Criteria: IS signals must not overlap with the aromatic protons (6.9 - 7.3 ppm) or the piperazine ring protons (2.5 - 3.5 ppm).
- Parameters:
 - Pulse angle: 90°
 - Relaxation delay ():

(typically 30-60 seconds for quantitative accuracy).
 - Scans: 16 or 32.

- Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)

Troubleshooting & Expert Insights

The "Ghost" Impurity

Observation: You see a small peak in HPLC that matches the mass of the parent but elutes earlier. Cause: This is often the regioisomer (e.g., 1-(3-chlorophenyl)-2-methylpiperazine) or the enantiomer if using a system with slight chiral recognition (rare on C18 but possible with cyclodextrin additives). Solution: Validate the method specificity using a "spiked" sample containing the 2-chlorophenyl and 3-chlorophenyl isomers to ensure separation.

Salt Form Confusion

Observation: qNMR assay is consistently ~85% while HPLC purity is 99.9%. Cause: The standard is likely a dihydrochloride or fumarate salt, not the free base. Action: Check the stoichiometry.

- Free Base MW: ~210.7 g/mol
- HCl Salt MW: ~247.2 g/mol
- Calculate the theoretical mass fraction of the base. If the qNMR matches the theoretical salt content, the material is pure.

References

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